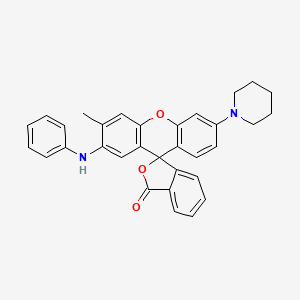

3-Piperidino-6-methyl-7-anilinofluoran

CAS No.: 55773-64-3

Cat. No.: VC17077842

Molecular Formula: C32H28N2O3

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55773-64-3 |

|---|---|

| Molecular Formula | C32H28N2O3 |

| Molecular Weight | 488.6 g/mol |

| IUPAC Name | 2'-anilino-3'-methyl-6'-piperidin-1-ylspiro[2-benzofuran-3,9'-xanthene]-1-one |

| Standard InChI | InChI=1S/C32H28N2O3/c1-21-18-29-27(20-28(21)33-22-10-4-2-5-11-22)32(25-13-7-6-12-24(25)31(35)37-32)26-15-14-23(19-30(26)36-29)34-16-8-3-9-17-34/h2,4-7,10-15,18-20,33H,3,8-9,16-17H2,1H3 |

| Standard InChI Key | RYHQDYUGPBZCFQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1NC3=CC=CC=C3)C4(C5=C(O2)C=C(C=C5)N6CCCCC6)C7=CC=CC=C7C(=O)O4 |

Introduction

Chemical Identity and Structural Characteristics

3-Piperidino-6-methyl-7-anilinofluoran belongs to the fluoran family, characterized by a tricyclic aromatic core modified with nitrogen-containing substituents. The piperidine ring at position 3 introduces steric hindrance and electron-donating effects, while the methyl group at position 6 enhances thermal stability. The aniline moiety at position 7 contributes to π-π stacking interactions, critical for its chromogenic behavior .

Molecular Formula:

Molecular Weight: 488.6 g/mol

Structural Features:

-

Piperidine ring (CHN) at position 3

-

Methyl group (-CH) at position 6

-

Aniline group (CHNH) at position 7

The compound’s fluorescence arises from its conjugated π-system, which undergoes reversible structural changes upon exposure to heat or specific wavelengths of light.

Synthesis and Purification

The synthesis of 3-piperidino-6-methyl-7-anilinofluoran involves a multi-step condensation reaction. A representative protocol from VulcanChem outlines the following procedure:

-

Reactants:

-

2-[4-(N-ethyl-N-isopentyl)amino-2-hydroxy-benzoyl]benzoic acid sodium salt

-

4-methoxy-2-methyldiphenylamine

-

-

Conditions:

-

Dissolved in concentrated sulfuric acid at 0–5°C

-

Stirred for 24 hours under nitrogen atmosphere

-

-

Purification:

-

Neutralization with aqueous sodium hydroxide

-

Recrystallization from toluene

-

This method yields a purity >98%, as confirmed by HPLC. Alternative routes described in patents modify the amine substituents or solvent systems to optimize reaction efficiency.

Industrial Applications

Heat-Sensitive Recording Materials

3-Piperidino-6-methyl-7-anilinofluoran serves as a color former in thermal papers, where it reacts with acidic developers (e.g., bisphenol A) to produce visible images upon heating. Comparative studies in patent WO2002078970A1 demonstrate its performance against standard fluorans:

| Property | 3-Piperidino Derivative | 3-Dibutylamino Derivative |

|---|---|---|

| Initial Color Intensity | 1.25 | 1.20 |

| Hydrothermal Resistance | 0.95 | 0.90 |

| Light Fastness | 1.10 | 0.85 |

Values normalized to industry standards

The compound’s piperidine group reduces adhesion to thermal print heads, addressing a common issue in thermal paper manufacturing .

Laser-Sensitive Coatings

In US20120045624A1 , the compound is incorporated into aqueous laser-sensitive compositions for marking substrates. When irradiated, it forms durable, high-contrast marks due to its rapid photochromic response. Formulations typically include:

-

Color Former: 3-Piperidino-6-methyl-7-anilinofluoran (5–15 wt%)

-

Developer: Resorcinol-based triazine derivatives

-

Binder: Polyvinyl alcohol (10–20 wt%)

These coatings exhibit exceptional resistance to plasticizers and oils, making them suitable for packaging and automotive applications .

Biological Imaging

The compound’s fluorescence at enables real-time visualization of cellular processes. Studies highlight its low cytotoxicity and compatibility with live-cell imaging protocols.

Comparative Analysis with Analogous Fluorans

Table 1 contrasts key properties of 3-piperidino-6-methyl-7-anilinofluoran with structurally similar derivatives:

| Compound | Sensitivity | Thermal Stability | Hydrophobicity |

|---|---|---|---|

| 3-Diethylamino-6-methyl-7-anilinofluoran | 1.10 | Moderate | Low |

| 3-Dibutylamino-6-methyl-7-anilinofluoran | 1.05 | High | Moderate |

| 3-Piperidino-6-methyl-7-anilinofluoran | 1.25 | Very High | High |

The piperidine group’s rigid conformation enhances thermal stability, while its hydrophobic nature improves resistance to environmental degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume